molecular formula C17H24N2O4S2 B2688200 (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235705-04-0

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2688200
CAS RN: 1235705-04-0
M. Wt: 384.51
InChI Key: JDZXQPSSIZSILL-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase (JAK) enzymes. It was first synthesized by Pfizer in 2005 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.

Scientific Research Applications

Enzyme Inhibition

  • Membrane-bound Phospholipase A2 Inhibitors : A study revealed that derivatives of benzenesulfonamides, similar in structure to the compound , showed potent inhibitory effects on membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in animal models, suggesting potential therapeutic applications for cardiovascular diseases (Oinuma et al., 1991).

  • Cholinesterase Inhibition : Research into N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives uncovered their effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating neurodegenerative diseases, such as Alzheimer's (Khalid, 2012).

  • Carbonic Anhydrase Isozyme Inhibitors : Another study introduced sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and various other moieties as inhibitors of human carbonic anhydrase isozymes I, II, IX, and XII. These compounds demonstrated low nanomolar activity against these enzymes, suggesting potential for cancer therapy due to the significant inhibition of tumor-associated isozymes IX and XII (Alafeefy et al., 2015).

Medicinal Chemistry Applications

  • Antidepressant Activity : A novel antidepressant, Lu AA21004, was studied for its metabolic pathways in human liver microsomes, revealing insights into its oxidative metabolism. This research highlights the compound's potential application in treating major depressive disorders through various metabolites formed during its metabolism (Hvenegaard et al., 2012).

  • Anticancer Activity : The synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides for anticancer activity revealed compounds with promising activity profiles against leukemia, colon cancer, and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in oncology (Szafrański & Sławiński, 2015).

  • Anti-bacterial Activity : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to strong anti-bacterial activity against both Gram-negative and Gram-positive bacteria, indicating the compound's utility in developing new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,10,13,16-18H,6-9,11-12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXQPSSIZSILL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

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